ethyl 4-({(2Z)-3-(3,4-dimethoxybenzyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
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Overview
Description
Ethyl 4-({(2Z)-3-(3,4-dimethoxybenzyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound that belongs to the class of thiazinan derivatives This compound is characterized by its unique structure, which includes a thiazinan ring, multiple aromatic groups, and various functional groups such as carbamoyl, ethoxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({(2Z)-3-(3,4-dimethoxybenzyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazinan Ring: The thiazinan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-halo ketone, under basic conditions.
Introduction of Aromatic Groups: The aromatic groups, such as the 3,4-dimethoxybenzyl and 4-ethoxyphenyl groups, can be introduced through nucleophilic aromatic substitution reactions.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate derivative.
Final Coupling Reaction: The final step involves coupling the synthesized intermediate with ethyl 4-aminobenzoate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({(2Z)-3-(3,4-dimethoxybenzyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The aromatic groups in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Ethyl 4-({(2Z)-3-(3,4-dimethoxybenzyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups, which may interact with biological targets.
Material Science: Its complex structure makes it a candidate for the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate interactions with proteins or other biomolecules.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-({(2Z)-3-(3,4-dimethoxybenzyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The thiazinan ring and aromatic groups may play a role in stabilizing these interactions through π-π stacking or hydrogen bonding.
Comparison with Similar Compounds
Ethyl 4-({(2Z)-3-(3,4-dimethoxybenzyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can be compared with other thiazinan derivatives and compounds with similar functional groups:
Similar Compounds: Thiazinan derivatives, benzyl derivatives, carbamoyl derivatives.
Uniqueness: The compound’s unique combination of a thiazinan ring, multiple aromatic groups, and various functional groups sets it apart from other similar compounds. This unique structure may confer specific biological or material properties that are not observed in other compounds.
Properties
Molecular Formula |
C31H33N3O7S |
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Molecular Weight |
591.7 g/mol |
IUPAC Name |
ethyl 4-[[3-[(3,4-dimethoxyphenyl)methyl]-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C31H33N3O7S/c1-5-40-24-14-12-22(13-15-24)32-29(36)27-18-28(35)34(19-20-7-16-25(38-3)26(17-20)39-4)31(42-27)33-23-10-8-21(9-11-23)30(37)41-6-2/h7-17,27H,5-6,18-19H2,1-4H3,(H,32,36) |
InChI Key |
COQMSMNEFKXEOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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